molecular formula C11H16ClN3O B2440559 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride CAS No. 1172831-89-8

1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

Cat. No.: B2440559
CAS No.: 1172831-89-8
M. Wt: 241.72
InChI Key: XMVXVILMLUNSHB-UHFFFAOYSA-N
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Description

1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is a chemical compound with a complex structure that finds applications in various fields of scientific research

Properties

IUPAC Name

3-[3-(methylamino)propyl]-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c1-12-7-4-8-14-10-6-3-2-5-9(10)13-11(14)15;/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVXVILMLUNSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride typically involves the reaction of benzimidazole derivatives with methylamine and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires precise temperature control to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that benzimidazole derivatives, including 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, exhibit significant antimicrobial properties.

Case Studies

  • Antibacterial Activity :
    • A study evaluated various benzimidazole derivatives against bacterial strains such as Staphylococcus aureus and Streptococcus faecalis. The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against these pathogens, indicating potent antibacterial activity compared to standard antibiotics like amikacin .
  • Antifungal Activity :
    • In antifungal assessments, this compound exhibited moderate activity against Candida albicans and Aspergillus niger, with MIC values recorded at 64 µg/mL for both strains, suggesting its potential as an antifungal agent .

Anticancer Applications

The anticancer potential of benzimidazole derivatives has been widely studied.

Case Studies

  • Cell Line Studies :
    • In vitro studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer). For instance, certain derivatives exhibited IC50 values as low as 16.38 µM, indicating strong antiproliferative effects .
  • Mechanistic Insights :
    • Molecular docking studies have suggested that these compounds interact with specific biological targets involved in cancer progression, enhancing their efficacy as potential therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives.

CompoundSubstituentAnticancer Activity (IC50)Antimicrobial Activity (MIC)
Compound 1Heptyl group16.38 µM8 µg/mL
Compound 2Butyl group29.39 µMNot specified
Compound 3Propyl groupModerateNot specified

Mechanism of Action

The mechanism of action of 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(dimethylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one
  • 1-[3-(ethylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one
  • 1-[3-(propylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one

Uniqueness

1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.

Biological Activity

1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is a compound belonging to the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Composition

  • IUPAC Name: this compound
  • Molecular Formula: C11H15N3O·HCl
  • Molecular Weight: 239.72 g/mol

Structural Representation
The compound features a benzimidazole core, which is known for its pharmacological significance. The presence of the methylamino and propyl groups contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Receptor Binding: The compound is believed to bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic processes, leading to altered biochemical pathways.

Antiparasitic Activity

Research indicates that benzimidazole derivatives exhibit significant antiparasitic properties. For instance, studies on related compounds have shown efficacy against Trypanosoma cruzi and Leishmania spp., with some derivatives demonstrating IC50 values below 5 µM against these pathogens .

CompoundTarget ParasiteIC50 (µM)Remarks
Derivative 28T. cruzi< 5Highly potent
Derivative 33Leishmania spp.< 5Selective toxicity

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial effects. The compound's structure suggests potential antibacterial and antifungal activities. In vitro studies have shown that similar compounds can effectively inhibit Gram-positive and Gram-negative bacteria .

Activity TypePathogenMIC (µg/ml)Reference
AntibacterialS. aureus2
AntifungalC. albicans50

Case Studies

Recent research has highlighted the therapeutic potential of benzimidazole derivatives:

  • Study on Trypanosomiasis:
    • A study evaluated the efficacy of several benzimidazole derivatives in an acute model of Chagas' disease. The results indicated that certain derivatives not only improved survival rates but also exhibited low toxicity at therapeutic doses .
  • Antimicrobial Screening:
    • A comprehensive screening of benzimidazole derivatives revealed notable activity against various bacterial strains, with some compounds outperforming standard antibiotics like ampicillin .

Q & A

Q. What synthetic strategies are recommended for preparing 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, and how can reaction yields be optimized?

Methodological Answer:

  • Core Synthesis : Begin with benzimidazol-2-one derivatives as starting materials. Alkylation of the benzimidazolone nitrogen using 3-(methylamino)propyl halides is a common approach. For example, analogous methods involve nucleophilic substitution under mild conditions with tetra-nn-butylammonium bromide as a phase-transfer catalyst .
  • Hydrochloride Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH to precipitate the hydrochloride salt. Monitor pH to avoid over-acidification, which may degrade the product.
  • Yield Optimization : Use stoichiometric excess of the alkylating agent (1.2–1.5 eq.) and maintain temperatures between 40–60°C. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to remove unreacted starting materials.

Q. How should researchers assess the purity of this compound, and what analytical techniques are critical for impurity profiling?

Methodological Answer:

  • HPLC Analysis : Employ reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Use a gradient elution system (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to separate the target compound from impurities like unreacted intermediates or degradation products .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ for the free base: m/z ~ 261; hydrochloride adduct: m/z ~ 297) and detect low-abundance impurities via LC-MS.
  • Elemental Analysis : Verify chloride content (~12.5% for the hydrochloride salt) to confirm stoichiometry.

Advanced Research Questions

Q. How can structural contradictions (e.g., tautomerism or crystallographic disorder) in benzimidazolone derivatives be resolved during characterization?

Methodological Answer:

  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol tautomerism in benzimidazolone cores) using single-crystal X-ray diffraction. For example, analogous compounds show hydrogen-bonding networks that stabilize specific tautomers .
  • Solid-State NMR : Use 15^{15}N or 13^{13}C CP/MAS NMR to distinguish between protonation states and tautomeric equilibria in the hydrochloride salt.
  • Computational Modeling : Validate experimental data with DFT calculations (e.g., B3LYP/6-31G*) to predict stable tautomers and compare with crystallographic results .

Q. What experimental protocols are recommended for studying the hygroscopicity and stability of this hydrochloride salt under varying storage conditions?

Methodological Answer:

  • Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at 25°C under 0–90% relative humidity. Hydrochloride salts of similar benzimidazolones show hygroscopicity above 60% RH, requiring desiccated storage (silica gel, argon atmosphere) .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions. Monitor degradation via HPLC and identify products (e.g., demethylation or hydrolysis of the propyl side chain) .
  • Long-Term Stability : Store samples in amber glass vials at –20°C. Periodically test purity over 6–12 months using validated HPLC methods.

Q. How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., receptor binding assays)?

Methodological Answer:

  • Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs. For benzimidazolone derivatives, competitive binding studies with membrane-bound receptors (e.g., serotonin or dopamine receptors) are common. Include positive controls (e.g., known antagonists) and measure IC₅₀ values .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with purified proteins. Optimize buffer conditions (pH 7.4, 150 mM NaCl) to mimic physiological environments.
  • Molecular Docking : Use crystal structures of target receptors (e.g., PDB entries) to predict binding poses. Validate with mutagenesis studies targeting key residues .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental solubility data be addressed?

Methodological Answer:

  • Solubility Measurements : Use shake-flask methods in PBS (pH 7.4) and DMSO. Compare with predicted values from software (e.g., ACD/Labs). Adjust predictions by incorporating salt forms (hydrochloride vs. free base) .
  • Co-Solvent Screening : Test solubility enhancers (e.g., cyclodextrins, PEG 400) for formulation studies. For example, 10% SBE-β-CD increases solubility of similar compounds by 3–5 fold .
  • pKa Determination : Measure ionization constants (e.g., potentiometric titration) to refine computational models. The hydrochloride salt’s solubility is pH-dependent, with higher solubility in acidic media.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.